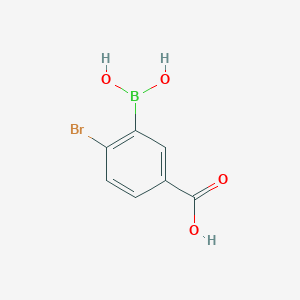

2-Bromo-5-carboxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-carboxyphenylboronic acid is a chemical compound that is used as an inhibitor of the hormone-sensitive lipase . It catalyzes the formation of amide bonds from amines and carboxylic acids .

Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation process . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach .Molecular Structure Analysis

The molecular formula of this compound is C7H6BBrO4 . The molecular weight is 244.84 .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.9±0.1 g/cm3 and a boiling point of 470.1±55.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Reactions

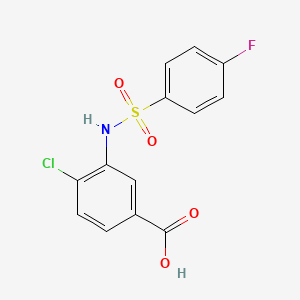

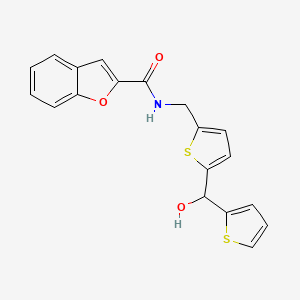

2-Bromo-5-carboxyphenylboronic acid is utilized in various synthetic pathways and chemical reactions. Tao et al. (2002) described its practical synthesis from 2-tolylboronic acid and its application in Suzuki coupling reactions to produce biaryl-2-carboxylic acids (Tao, Goel, Singh, & Boykin, 2002). Similarly, Hergert et al. (2018) reported its use in the copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Pharmacological and Medicinal Chemistry

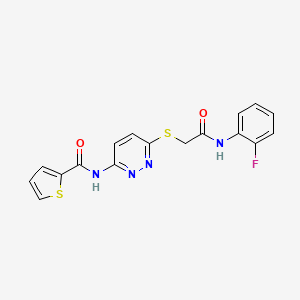

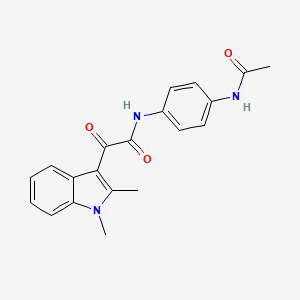

In the field of pharmacological research, Rasool et al. (2020) synthesized a series of novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid, which showed significant spasmolytic effects, highlighting its potential in medicinal chemistry (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).

Catalysis and Organic Transformations

Boyce et al. (2022) demonstrated the use of 2-carboxyphenylboronic acid in the racemization of secondary and tertiary alcohols, showcasing its role in catalysis and organic transformations (Boyce, Musolino, Yang, Smith, & Taylor, 2022).

Material Science and Nanotechnology

In the realm of material science, Mu et al. (2012) explored the use of phenyl boronic acids, including 2-carboxyphenylboronic acid, for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes, contributing to advancements in nanotechnology (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).

Environmental Applications

Sun et al. (2021) reported the application of 4-carboxyphenylboronic acid in the development of a highly selective fluorescence sensor for sensing benzo[a]pyrene in water, demonstrating its environmental utility (Sun, Zhou, Sheng, Li, Tong, Guo, Zhou, Zhao, Liu, Li, Li, Qu, & Chen, 2021).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Bromo-5-carboxyphenylboronic acid . In case of inhalation, move the victim to fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, wash off immediately with soap and plenty of water . If it comes into contact with the eyes, rinse cautiously with water for at least 15 minutes .

Mechanism of Action

Target of Action

Boronic acids and their esters, including this compound, are often used in organic synthesis, particularly in suzuki–miyaura (sm) cross-coupling reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the boronic acid group (nucleophilic) is transferred from boron to palladium .

Biochemical Pathways

In general, sm cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

In the context of organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-5-carboxyphenylboronic acid can be influenced by environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, depends on mild and functional group tolerant reaction conditions . Additionally, the compound’s stability in water could be influenced by pH and temperature .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-carboxyphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium . This reaction involves the formation of new bonds and can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Properties

IUPAC Name |

3-borono-4-bromobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJQJPLPACWWKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)

![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)